![molecular formula C19H14N2O3 B14172995 4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid CAS No. 924657-80-7](/img/structure/B14172995.png)
4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid is a heterocyclic compound that features a unique fusion of furan and pyrazole rings. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the initial formation of the furo[3,2-c]pyrazole core through a cyclization reaction. This can be achieved by reacting hydrazines with ethyl acetoacetate, followed by a series of condensation and cyclization steps
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of water as a solvent, can be employed to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups .
Applications De Recherche Scientifique
4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its structural features are explored for the development of new pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid: Similar in structure but lacks the furan ring.
1-Phenyl-3-(2-furyl)-1H-pyrazole: Contains both furan and pyrazole rings but differs in the position of the substituents.
4-(1H-Pyrazol-3-yl)benzoic acid: Similar core structure but lacks the furan ring and the methyl group
Uniqueness
4-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)benzoic acid is unique due to its fused furan-pyrazole structure, which imparts distinct chemical and biological properties. This fusion enhances its potential for diverse applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
924657-80-7 |
|---|---|
Formule moléculaire |
C19H14N2O3 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
4-(5-methyl-1-phenylfuro[3,2-c]pyrazol-3-yl)benzoic acid |
InChI |
InChI=1S/C19H14N2O3/c1-12-11-16-18(24-12)17(13-7-9-14(10-8-13)19(22)23)20-21(16)15-5-3-2-4-6-15/h2-11H,1H3,(H,22,23) |
Clé InChI |
QDJLTIPEENHDRI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(O1)C(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B14172922.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]amino}benzoic acid](/img/structure/B14172928.png)
![1-Methoxy-7,8-diphenyl-3-oxabicyclo[4.2.0]oct-7-en-5-one](/img/structure/B14172950.png)
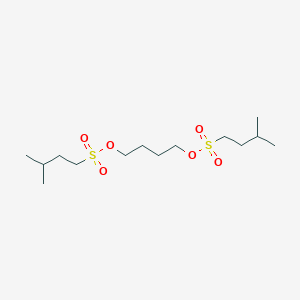
![2-{(E)-[(5-chloro-2-methylphenyl)imino]methyl}-6-ethoxy-4-nitrophenol](/img/structure/B14172956.png)


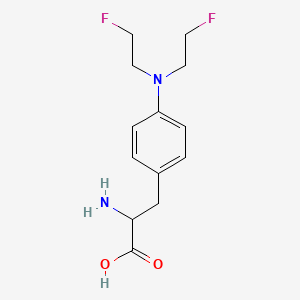
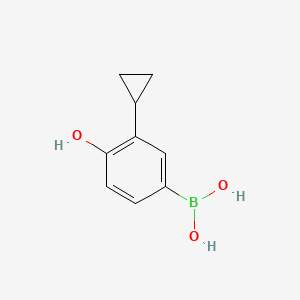
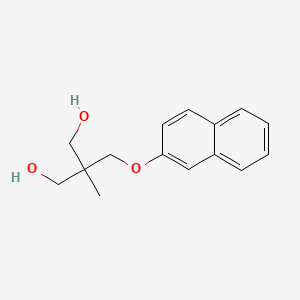
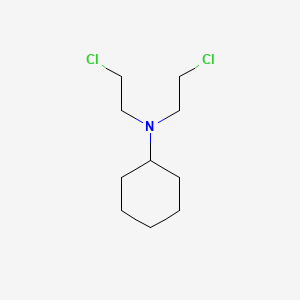
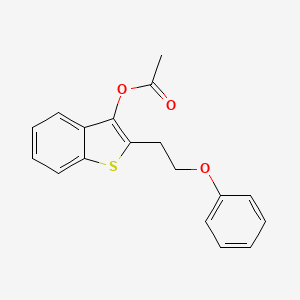

![D-Alanyl-O-{10-[(4-chlorophenyl)methoxy]-10-oxodecanoyl}-L-serine](/img/structure/B14173003.png)
